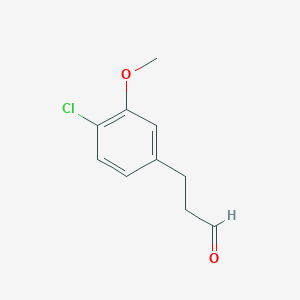

3-(4-Chloro-3-methoxyphenyl)propanal

Description

3-(4-Chloro-3-methoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 4-chloro-3-methoxyphenyl group. This compound is of interest in organic synthesis and materials science due to its aldehyde functionality, which enables diverse reactivity (e.g., nucleophilic additions, condensations).

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

3-(4-chloro-3-methoxyphenyl)propanal |

InChI |

InChI=1S/C10H11ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-7H,2-3H2,1H3 |

InChI Key |

DKXHLOUAZCCJTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxyphenyl)propanal typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.

Grignard Reaction: The benzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form an intermediate alcohol.

Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde, 3-(4-Chloro-3-methoxyphenyl)propanal.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxyphenyl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 3-(4-Chloro-3-methoxyphenyl)propanoic acid.

Reduction: 3-(4-Chloro-3-methoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methoxyphenyl)propanal exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The chloro and methoxy groups can influence the compound’s reactivity and interactions with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

3-(4-Chloro-3-methoxyphenyl)propanal is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- IUPAC Name : 3-(4-Chloro-3-methoxyphenyl)propanal

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a chlorinated aromatic ring and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 3-(4-Chloro-3-methoxyphenyl)propanal exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind its antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Further investigations have explored the compound's potential as an anticancer agent. In a study involving human cancer cell lines, 3-(4-Chloro-3-methoxyphenyl)propanal showed promising results:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound induced apoptosis in these cell lines, with IC50 values ranging from 15 to 25 µM, indicating a dose-dependent effect on cell viability.

The biological activity of 3-(4-Chloro-3-methoxyphenyl)propanal is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It has been suggested that the aldehyde group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.

- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 3-(4-Chloro-3-methoxyphenyl)propanal was evaluated against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above its MIC.

Case Study 2: Cancer Cell Line Study

A study conducted on HeLa cells revealed that treatment with varying concentrations of the compound resulted in increased levels of caspase-3 activation, a marker for apoptosis. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.